N-(2-bromophenyl)formamide
Overview
Description
“N-(2-bromophenyl)formamide” is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 . It is used for research purposes .
Molecular Structure Analysis
“this compound” has a molecular structure represented by the formula C7H6BrNO . The structure includes a bromophenyl group and a formamide group .
Physical And Chemical Properties Analysis
“this compound” is a white to tan solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Catalysis and Organic Synthesis
N-(2-bromophenyl)formamide and its derivatives are utilized in organic synthesis, particularly in palladium-catalyzed carbon-monoxide-free aminocarbonylation of aryl halides. This method provides an efficient route to synthesize various compounds without using toxic carbon monoxide gas (Sawant et al., 2011). Additionally, these compounds are used in copper-catalyzed reactions to synthesize quinazolinones and other organic compounds (Xu et al., 2012).
Molecular Docking and Structural Analysis
N-(4-Bromo-Phenyl)-Formamide, a novel derivative, is studied for its molecular structure and interactions. Its antimicrobial properties are also investigated, showing potential applications in pharmaceuticals (Malek et al., 2020).
Green Chemistry and Environmental Applications
Formamide derivatives are explored for their role in green chemistry. For instance, N-formylmorpholine is synthesized as a green solvent for organic compound synthesis (Ghasemi, 2018). Additionally, formamides are synthesized using CO2 and H2, presenting an environmentally friendly approach (Liu et al., 2017).
Analytical Techniques
In the field of analytical chemistry, formamide and its derivatives are used in capillary electrophoresis, providing advantages like higher efficiency and shorter analysis times compared to aqueous media (Sahota & Khaledi, 1994).
Biochemistry and Medicinal Chemistry
This compound derivatives show potential in medicinal chemistry. For example, N-formyl derivatives are synthesized for use in the pharmaceutical industry (Chapman et al., 2017). Moreover, these compounds are used in the synthesis of formoterol fumarate, a medication used in the management of bronchial asthma (Kalaiselvan et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
Formamides, in general, are known to undergo dehydration to produce isocyanides . This reaction involves the removal of a water molecule from the formamide, facilitated by a dehydrating agent . The resulting isocyanide can then participate in various chemical reactions due to its ambiphilic reactivity .
Biochemical Pathways
The conversion of formamides to isocyanides suggests potential involvement in pathways where isocyanides are intermediates . Isocyanides are known to participate in a variety of chemical reactions, including multicomponent reactions, metal-catalyzed isocyanide insertions, and polymerizations .
Result of Action
Given its potential to form isocyanides, it may influence processes where these compounds play a role . .
properties
IUPAC Name |
N-(2-bromophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIHFWQMRBQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355876 | |
Record name | N-(2-bromophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10113-38-9 | |
Record name | N-(2-bromophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoformanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.